molecular formula C14H12F3N B2518447 N-benzyl-3-(trifluoromethyl)aniline CAS No. 404-64-8

N-benzyl-3-(trifluoromethyl)aniline

Cat. No.: B2518447
CAS No.: 404-64-8
M. Wt: 251.252
InChI Key: LFFKRFUTMGWQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-3-(trifluoromethyl)aniline (CAS RN: 404-64-8) is an organofluorine chemical building block of significant interest in advanced research and development. Its molecular formula is C14H12F3N, with an average mass of 251.251 g/mol . The compound is characterized as a yellow to pale yellow clear oil at room temperature . The core research value of this compound derives from its synergistic combination of a benzylaniline scaffold and a trifluoromethyl group. The electron-withdrawing trifluoromethyl group substantially alters the molecule's electronic characteristics, lipophilicity, and metabolic stability, making it a valuable scaffold for creating novel bioactive molecules . The incorporation of fluorine atoms, particularly in the form of the -CF3 group, is a established strategy in medicinal chemistry to fine-tune properties such as membrane permeability, binding affinity, and resistance to oxidative metabolism, primarily by blocking susceptible sites on aromatic rings . In practical research applications, this compound serves as a versatile precursor or intermediate. It has demonstrated utility in the synthesis of compounds with antibacterial properties, particularly against pathogens like Staphylococcus aureus . Its role extends to agrochemical research, where structurally similar aniline derivatives have been investigated for their use as plant growth regulants . Furthermore, the benzylamine moiety is a common feature in the solvent-free synthesis of more complex molecules, such as amides, under catalyst-free conditions, highlighting its utility in sustainable methodology development . This product is provided For Research Use Only (RUO). It is strictly intended for use in laboratory research and chemical synthesis and is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant material safety data sheet prior to use.

Properties

IUPAC Name

N-benzyl-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N/c15-14(16,17)12-7-4-8-13(9-12)18-10-11-5-2-1-3-6-11/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFKRFUTMGWQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves the Friedel-Crafts acylation followed by reduction and nitration steps

Industrial Production Methods

Industrial production of this compound often relies on scalable and cost-effective synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its efficiency and the availability of reagents. Additionally, the use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-benzyl-3-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-3-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group is known to influence the compound’s lipophilicity and electronic properties, which can affect its binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-Nitro-3-(trifluoromethyl)aniline (): Substituents: Nitro (-NO₂) at para, -CF₃ at meta. Key Properties: Acts as a nitric oxide (NO) photo-donor under irradiation, releasing NO without cytotoxicity from photoproducts. The free NH₂ group enables conjugation, making it suitable for hybrid drug design . Comparison: Unlike N-benzyl-3-(trifluoromethyl)aniline, the para-nitro group here facilitates light-triggered NO release. The benzyl group in the target compound may hinder such reactivity but improve lipophilicity.
  • N,N-Dimethyl-3-(trifluoromethyl)aniline (): Substituents: Dimethylamino (-N(CH₃)₂) at nitrogen, -CF₃ at meta. Key Properties: Participates in Pd-catalyzed C–H olefination with high para-selectivity due to electron-donating dimethylamino groups . Comparison: The benzyl group in this compound introduces steric hindrance, likely reducing regioselectivity in similar reactions compared to dimethylamino derivatives.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identify benzyl protons (δ 4.3–4.5 ppm for CH₂) and aromatic signals (δ 6.8–7.5 ppm). The trifluoromethyl group appears as a singlet in ¹⁹F NMR (δ -60 to -65 ppm) .
  • FTIR : Confirm N-H stretches (3300–3500 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).
  • Mass Spectrometry : ESI-MS or GC-MS for molecular ion validation (MW: 265.23 g/mol) .

Advanced : DFT calculations (e.g., B3LYP/6-311++G**) predict vibrational modes and HOMO-LUMO gaps, aiding in electronic property analysis .

How can researchers resolve contradictions in reported reaction yields for N-benzyl derivatives?

Q. Advanced

  • Purification Adjustments : Replace silica gel with neutral Al₂O₃ to prevent acid-catalyzed degradation of the benzyl group .
  • Byproduct Analysis : Use LC-MS to identify common impurities (e.g., over-alkylated products or hydrolyzed intermediates).
  • Kinetic Studies : Perform time-resolved experiments to isolate optimal reaction windows. For example, benzylation may plateau after 8 hours due to equilibrium reversibility .

Case Study : A 15% yield discrepancy was resolved by switching from K₂CO₃ to Cs₂CO₃, which improved amine deprotonation in a similar trifluoromethylaniline alkylation .

What safety precautions are critical when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation.
  • Spill Management : Neutralize with vermiculite or sand, and dispose as hazardous waste .

Advanced : Conduct regular air monitoring (GC-MS) to ensure trifluoromethylaniline derivatives remain below OSHA exposure limits (TLV: 2 ppm) .

How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling reactions?

Advanced
The -CF₃ group deactivates the aromatic ring, reducing electrophilic substitution rates but enhancing oxidative stability. This necessitates:

  • Stronger Catalysts : Pd(OAc)₂ with XPhos ligands for Suzuki-Miyaura couplings .
  • Higher Temperatures : 100–120°C for Ullmann-type reactions with CuI catalysts.
  • Directed Ortho-Metalation : Use LiTMP to direct functionalization to specific positions .

Mechanistic Insight : The -CF₃ group increases para-substitution selectivity due to steric and electronic effects, as shown in DFT studies of analogous compounds .

What are the key challenges in scaling up this compound synthesis?

Q. Advanced

  • Cost of Benzyl Halides : Replace benzyl bromide with benzyl alcohol via Mitsunobu reactions (DIAD, PPh₃) to reduce expenses .
  • Exothermic Reactions : Implement controlled addition of benzyl halides to prevent thermal runaway.
  • Waste Management : Recover DMF via distillation and neutralize HX byproducts (e.g., HCl) with aqueous NaHCO₃ .

Scale-Up Example : A pilot study achieved 80% yield at 1 kg scale using flow chemistry (residence time: 30 min, 70°C) .

How can computational methods aid in predicting biological activity of this compound derivatives?

Q. Advanced

  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. The benzyl group enhances hydrophobic binding in enzyme pockets .
  • ADMET Prediction : Tools like SwissADME estimate logP (~3.5) and blood-brain barrier permeability, guiding lead optimization .
  • QSAR Models : Correlate substituent effects (e.g., -OCH₃ vs. -CF₃) with IC₅₀ values for antimicrobial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.